2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring structure and a benzyloxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The benzyloxy-phenyl group is then introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazolone derivatives.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxy-phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed:
Thiazolone Derivatives: Resulting from oxidation reactions.
Thiazolidine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to its specific structural features, but it can be compared to other thiazole derivatives and phenyl-containing compounds. Similar compounds include:
Thiazole-4-carboxylic acid derivatives: These share the thiazole ring but may have different substituents.
Phenyl-ethanol derivatives: These contain a phenyl group but lack the thiazole ring.
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Biological Activity
2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS No: 885279-35-6) is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H17NO3S
- Molecular Weight : 339.41 g/mol
- Structural Features : The compound features a thiazole ring, a benzyloxy group, and an ethyl ester functional group, which contribute to its biological activity.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that specific modifications to the thiazole ring can enhance activity against various pathogens. For example, studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities, potentially through inhibition of key metabolic pathways in microorganisms .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A series of thiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against human cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HeLa | 5.2 |
2 | MCF-7 | 3.8 |
3 | A549 | 7.1 |
Antimalarial Activity
Recent studies have explored the antimalarial effects of thiazole derivatives, including those similar to this compound. Compounds were tested against Plasmodium falciparum strains, revealing promising results. The structure-activity relationship indicated that electron-withdrawing groups at specific positions on the phenyl ring enhanced antimalarial potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups at the ortho position on the phenyl ring improve biological activity.
- Non-bulky substituents tend to favor higher potency.
- The presence of an ethyl ester group is crucial for maintaining solubility and enhancing bioavailability in biological systems .
Study 1: Anticancer Evaluation
A study conducted on a series of thiazole derivatives demonstrated that compounds with specific substitutions showed remarkable activity against breast cancer cells (MCF-7). The study indicated that compounds with a benzyloxy substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYPUMOEQHJTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695902 | |
Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-35-6 | |
Record name | Ethyl 2-[4-(phenylmethoxy)phenyl]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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